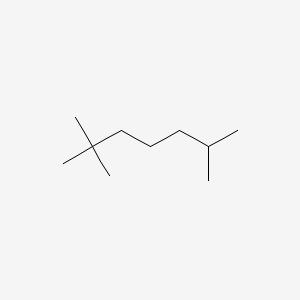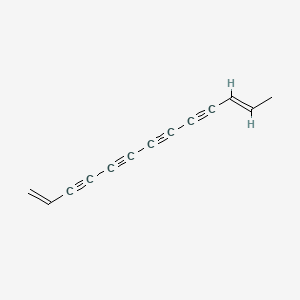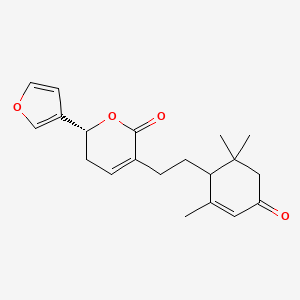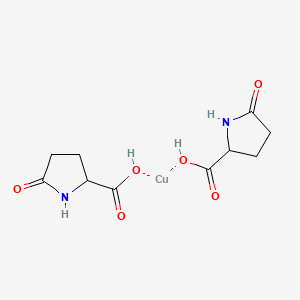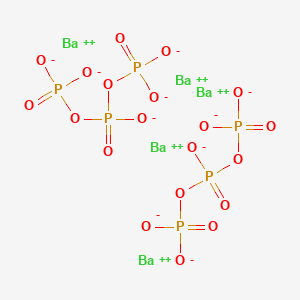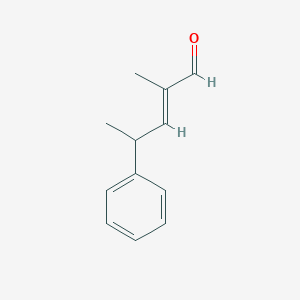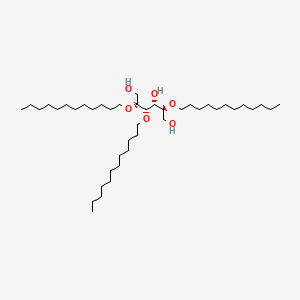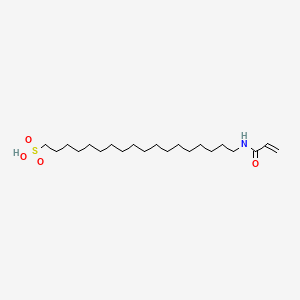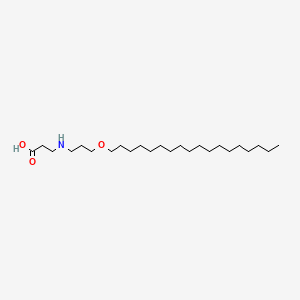
2-((3-Methylbut-2-enyl)thio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methylbut-2-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thioether group and a hydroxyl group attached to an ethyl chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((3-Methylbut-2-enyl)thio)ethanol umfasst typischerweise die Reaktion von 3-Methylbut-2-en-1-ol mit Ethanthiol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von this compound die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Effizienz zu verbessern. Der Prozess kann Schritte wie Destillation und Reinigung zur Isolierung des Endprodukts umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-((3-Methylbut-2-enyl)thio)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann zu einem gesättigten Thioether reduziert werden.
Substitution: Die Thioethergruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-((3-Methylbut-2-enyl)thio)aceton.
Reduktion: Bildung von 2-((3-Methylbut-2-enyl)thio)ethan.
Substitution: Bildung verschiedener substituierter Thioether, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-((3-Methylbut-2-enyl)thio)ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Enzymen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften und als Vorläufer für pharmazeutische Verbindungen.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Thioethergruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen eingehen und deren Funktion möglicherweise verändern. Die Hydroxylgruppe kann auch an Wasserstoffbrückenbindungen teilnehmen und die Gesamtaktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of 2-((3-Methylbut-2-enyl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((3-Methylbut-3-enyl)thio)ethanol
- 2-((3-Methylbut-2-enyl)thio)ethan
- 2-((3-Methylbut-2-enyl)thio)aceton
Einzigartigkeit
2-((3-Methylbut-2-enyl)thio)ethanol ist einzigartig aufgrund des Vorhandenseins sowohl einer Thioether- als auch einer Hydroxylgruppe, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in der synthetischen Chemie und in verschiedenen Anwendungen.
Eigenschaften
CAS-Nummer |
82010-92-2 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2-(3-methylbut-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C7H14OS/c1-7(2)3-5-9-6-4-8/h3,8H,4-6H2,1-2H3 |
InChI-Schlüssel |
IIZFSNCPYXUIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCSCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



